molecular formula C14H12N4O2S B2516048 N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide CAS No. 1251558-04-9

N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide

Cat. No.: B2516048
CAS No.: 1251558-04-9
M. Wt: 300.34
InChI Key: PRMMRUBSGCHLKM-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and pyrimidine. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the life cycle of Mycobacterium tuberculosis .

Cellular Effects

Benzothiazole derivatives have been shown to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis , suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide typically involves the following steps:

    Formation of Benzothiazole Intermediate: The initial step involves the synthesis of 6-ethoxybenzothiazole. This can be achieved by reacting 6-ethoxyaniline with potassium thiocyanate in the presence of bromine.

    Coupling with Pyrimidine: The benzothiazole intermediate is then coupled with pyrimidine-2-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole-pyrimidine derivatives.

Scientific Research Applications

N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-2-20-9-4-5-10-11(8-9)21-14(17-10)18-13(19)12-15-6-3-7-16-12/h3-8H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMMRUBSGCHLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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